Bcat-IN-2
CAS No.:
Cat. No.: VC14559714
Molecular Formula: C17H14ClF2N5O
Molecular Weight: 377.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H14ClF2N5O |
---|---|
Molecular Weight | 377.8 g/mol |
IUPAC Name | 2-[(4-chloro-2,6-difluorophenyl)methylamino]-7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Standard InChI | InChI=1S/C17H14ClF2N5O/c1-2-3-10-6-15(26)25-17(23-10)11(7-21)16(24-25)22-8-12-13(19)4-9(18)5-14(12)20/h4-6,22,24H,2-3,8H2,1H3 |
Standard InChI Key | URTVEMYYYIZBNE-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=CC(=O)N2C(=N1)C(=C(N2)NCC3=C(C=C(C=C3F)Cl)F)C#N |
Introduction
Chemical and Pharmacological Profile of BCAT-IN-2
Structural and Physicochemical Properties
BCAT-IN-2 is characterized by its chloro-difluoro-phenylpyrazolopyrimidine backbone, which confers selectivity for BCATm over its cytosolic isoform (BCATc). The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO) at 50 mg/mL (132.35 mM) but requires sonication for optimal dissolution. In vivo formulations typically use 10% DMSO and 90% corn oil to achieve clear solutions at concentrations ≥2.5 mg/mL (6.62 mM) .
Table 1: Key Chemical Properties of BCAT-IN-2
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 377.78 g/mol | |
CAS Number | 1800024-45-6 | |
Solubility (DMSO) | 50 mg/mL (132.35 mM) | |
Storage Conditions | -20°C (powder), -80°C (solution) |
Target Selectivity and Mechanism of Action
BCAT-IN-2 inhibits BCATm with a pIC50 of 7.3, demonstrating 10-fold selectivity over BCATc (pIC50 = 6.6) . By blocking BCATm, the compound elevates intracellular leucine levels—a regulatory mechanism that suppresses mammalian target of rapamycin complex 1 (mTORC1) signaling and lipid synthesis in adipocytes . This dual effect on metabolism and protein synthesis underpins its therapeutic potential in obesity-related disorders.
Preclinical Efficacy and Pharmacokinetics
In Vitro Activity
In differentiated primary human adipocytes, BCAT-IN-2 reduces BCATm activity (pIC50 = 6.5), leading to a dose-dependent increase in leucine concentrations from 473 μM to 1.2 mM at 100 mg/kg . Notably, the inhibitor shows no cytotoxicity in LO2 and HepG2 hepatocytes at concentrations ≤50 μM, preserving cell viability while ameliorating oleic acid-induced lipid accumulation and apoptosis .
Table 2: In Vitro Pharmacodynamic Parameters
Parameter | Value | Model | Source |
---|---|---|---|
BCATm pIC50 | 7.3 | Human adipocytes | |
BCATc pIC50 | 6.6 | Human adipocytes | |
Leucine Elevation | 473 μM → 1.2 mM | Mice serum | |
Cytotoxicity Threshold | >50 μM (LO2), >100 μM (HepG2) | Hepatocytes |
In Vivo Pharmacokinetics
BCAT-IN-2 exhibits favorable pharmacokinetic properties in murine models, with 100% oral bioavailability, a prolonged half-life (), and low plasma clearance (0.2 L/h/kg) . These attributes support once-daily dosing in preclinical studies. At 5 mg/kg (oral) and 1 mg/kg (intravenous), the compound achieves steady-state concentrations sufficient to inhibit BCATm in adipose and hepatic tissues .
Therapeutic Applications and Mechanisms
Obesity and Dyslipidemia
By elevating leucine levels, BCAT-IN-2 disrupts mTORC1-driven lipogenesis in adipocytes. In murine models of diet-induced obesity, the compound reduces visceral fat mass by 30% and improves insulin sensitivity within 4 weeks of treatment . Concurrently, it lowers serum triglycerides (TG) and total cholesterol (TC) by 25% and 18%, respectively, via downregulation of sterol regulatory element-binding protein 1 (SREBP1) and its target genes (e.g., FASN, ACC) .
Nonalcoholic Fatty Liver Disease (NAFLD)
In LO2 and HepG2 hepatocytes exposed to oleic acid, BCAT-IN-2 (10–20 μM) reduces lipid droplet formation by 40–60% and normalizes TG/TC ratios through mitochondrial stabilization. The inhibitor attenuates reactive oxygen species (ROS) generation by 50% and preserves mitochondrial membrane potential (), thereby inhibiting c-Jun N-terminal kinase (JNK) and AKT pathways implicated in apoptosis .
Comparative Analysis with Other BCAT Inhibitors
Table 3: Selectivity Profile of BCAT Inhibitors
Compound | BCATm pIC50 | BCATc pIC50 | Therapeutic Use |
---|---|---|---|
BCAT-IN-2 | 7.3 | 6.6 | Obesity, NAFLD |
BCATc Inhibitor 2 | <5.0 | 7.8 | Cancer, neurodegeneration |
Emerging Roles in Oncology
Pan-cancer multi-omics analyses reveal that BCAT2 (the gene encoding BCATm) is amplified in glioblastoma (GBM), lower-grade glioma (LGG), and uveal melanoma (UVM), correlating with poor survival () . BCAT-IN-2’s suppression of BCATm activity reduces tumor proliferation by depleting BCAA-derived metabolites essential for nucleotide synthesis in PDAC and triple-negative breast cancer (TNBC) models . Furthermore, the compound modulates CD4+/CD8+ T-cell infiltration in tumor microenvironments, suggesting immunometabolic adjuvant potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume